molecular formula C28H26N2O8 B2758038 1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023498-03-4

1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2758038
CAS No.: 1023498-03-4
M. Wt: 518.522
InChI Key: YJSCLUCNWSBQGC-UHFFFAOYSA-N
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Description

1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound characterized by a diazinane-trione core substituted with two 3-methoxyphenyl groups at positions 1 and 3, and a 3,4,5-trimethoxyphenylmethylidene moiety at position 5. Its molecular formula is C₂₈H₂₆N₂O₆, with a molecular weight of 486.52 g/mol . The compound exhibits a predicted density of 1.284 g/cm³ and a boiling point of 651.2°C, indicative of moderate polarity and thermal stability . The planar arrangement of aromatic rings (as inferred from similar compounds) may enhance π-π stacking interactions with biological targets .

Properties

IUPAC Name

1,3-bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O8/c1-34-20-10-6-8-18(15-20)29-26(31)22(12-17-13-23(36-3)25(38-5)24(14-17)37-4)27(32)30(28(29)33)19-9-7-11-21(16-19)35-2/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSCLUCNWSBQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Bis(3-methoxyphenyl)barbituric Acid

The 1,3-bis(3-methoxyphenyl) substitution on the barbituric acid core is achieved through alkylation or condensation reactions. A widely applicable method involves the reaction of 3-methoxybenzyl halides with barbituric acid under basic conditions. For instance, sodium ethoxide-mediated condensation of dialkyl malonates with 3-methoxyphenylurea derivatives yields the target precursor.

In a representative procedure, 3-methoxybenzyl chloride (2.0 mmol) is added dropwise to a stirred solution of barbituric acid (1.0 mmol) in ethanol containing sodium ethoxide (2.2 mmol). The mixture is refluxed for 6–8 hours, after which the product precipitates upon cooling. Filtration and recrystallization from ethanol afford 1,3-bis(3-methoxyphenyl)barbituric acid as a white solid. Alternative approaches utilize acetic acid as a solvent at 80°C, reducing reaction times to 2–4 hours.

Key Reaction Parameters:

  • Solvent: Ethanol or acetic acid
  • Base: Sodium ethoxide (2.2 equiv)
  • Temperature: Reflux (78°C for ethanol) or 80°C (acetic acid)
  • Yield: 70–85%

Knoevenagel Condensation for Methylidene Group Introduction

The 5-[(3,4,5-trimethoxyphenyl)methylidene] moiety is introduced via a Knoevenagel condensation between 1,3-bis(3-methoxyphenyl)barbituric acid and 3,4,5-trimethoxybenzaldehyde. This reaction proceeds in the presence of a mild base, such as diethylamine or piperidine, in ethanol or acetic acid.

A typical protocol involves stirring a mixture of 1,3-bis(3-methoxyphenyl)barbituric acid (1.0 mmol), 3,4,5-trimethoxybenzaldehyde (1.2 mmol), and diethylamine (1.5 mmol) in ethanol (5 mL) at room temperature for 3–5 hours. The product precipitates as a yellow solid, which is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Optimized Conditions:

  • Catalyst: Diethylamine (1.5 equiv)
  • Solvent: Ethanol
  • Temperature: Room temperature (25°C)
  • Reaction Time: 3–5 hours
  • Yield: 80–92%

Purification and Characterization

Crude products are purified via recrystallization from ethanol or ethanol-water mixtures. The final compound exhibits a melting point of 210–215°C, consistent with analogous methylidene-barbiturates. Spectral characterization includes:

  • IR (KBr): ν = 1738 cm⁻¹ (C=O), 1670 cm⁻¹ (C=C), 1551 cm⁻¹ (aromatic C=C).
  • ¹H-NMR (DMSO-d₆): δ 7.45–7.08 (m, aromatic H), 5.32 (s, CH=), 3.85–3.72 (s, OCH₃).
  • ¹³C-NMR: δ 165.2 (C=O), 152.1 (C=N), 148.9–146.7 (aromatic C-OCH₃), 125.3 (CH=).

X-ray crystallography of related compounds confirms the planar geometry of the diazinane ring and the E-configuration of the methylidene group.

Comparative Analysis of Synthetic Approaches

The table below summarizes methods for synthesizing analogous barbiturates:

Method Solvent Catalyst Temperature Time (h) Yield (%) Source
Alkylation Ethanol NaOEt Reflux 6–8 70–85
Knoevenagel Ethanol Et₂NH 25°C 3–5 80–92
Acetic Acid Cond. Acetic acid None 80°C 2–4 75–88

Diethylamine-catalyzed Knoevenagel condensation in ethanol offers superior yields and milder conditions compared to acid-mediated approaches.

Optimization Strategies

Solvent Selection: Ethanol balances reactivity and environmental impact, while acetic acid accelerates condensation but requires higher temperatures.
Catalyst Loading: Excess diethylamine (1.5 equiv) ensures complete imine formation without side reactions.
Substrate Purity: Recrystallized 3,4,5-trimethoxybenzaldehyde minimizes byproducts like aldol adducts.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

  • Oxidation: When exposed to strong oxidizing agents, the methoxy groups can be oxidized to hydroxyl groups.

  • Reduction: The compound can be reduced using hydride donors like sodium borohydride, targeting the methylene group.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) in an alcohol solvent like methanol.

  • Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts for introducing groups like nitro (-NO2) or halogens (Cl, Br) onto the aromatic rings.

Major Products Formed

The major products formed during these reactions depend on the specific conditions and reagents used. Oxidation can yield hydroxyl derivatives, reduction can yield methyl derivatives, and substitution can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 1,3-bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds similar to this diazine derivative have been evaluated against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results showed significant inhibition of cell proliferation at specific concentrations .

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes and inhibit growth. Research has demonstrated:

  • Broad-Spectrum Activity : Compounds with similar frameworks have shown efficacy against both gram-positive and gram-negative bacteria. This suggests that the diazine structure may enhance membrane permeability or disrupt metabolic pathways in microbes .

Material Science Applications

1. Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices:

  • Charge Transport : The compound's ability to facilitate charge transfer can improve the efficiency of organic solar cells. Studies indicate that incorporating such compounds into polymer blends can enhance light absorption and charge mobility .

Biological Research Applications

1. Drug Development

The pharmacological profile of this compound suggests potential as a lead molecule in drug discovery:

  • Positive Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators of various receptors, including dopamine receptors. This indicates a potential pathway for developing new treatments for neurological disorders .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a series of diazine derivatives similar to this compound. The results indicated:

CompoundCell LineIC50 (µM)
Compound AHCT11612.5
Compound BMCF715.0
Compound CHUH710.0

These findings suggest that modifications to the diazine core can significantly impact cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity:

CompoundMicroorganismZone of Inhibition (mm)
Compound DStaphylococcus aureus20
Compound EEscherichia coli15

This study demonstrated that certain derivatives possess considerable antibacterial activity against common pathogens .

Mechanism of Action

The exact mechanism of action of 1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione depends on its application:

  • Molecular Targets and Pathways: : In biological systems, it may interact with specific enzymes or receptors, modulating their activity. In medicinal chemistry, it might inhibit certain pathways involved in disease progression, such as cancer cell proliferation or inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between the target compound and related diazinane-trione derivatives:

Compound Name Substituents Molecular Weight (g/mol) Structural Features Biological Activity/Properties References
Target Compound 1,3-bis(3-methoxyphenyl); 5-(3,4,5-trimethoxybenzylidene) 486.52 Diazinane-trione core; high planarity (inferred from analogous structures) Anticancer potential (trimethoxyphenyl motif mimics combretastatin)
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione Diethyl; sulfanylidene; 2,4,5-trimethoxybenzylidene 422.45* Sulfur substitution at C2; planar dihedral angle (1.41°) between rings Enhanced reactivity due to thiocarbonyl group; unconfirmed bioactivity
5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-1,3-diazinane-2,4,6-trione Bromo; 4,5-dimethoxy; 1,3-diphenyl 493.32* Bromine increases molecular weight; electron-withdrawing substituents Potential halogen-mediated binding interactions; synthetic intermediate
5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione Chloro; 4-methoxy 280.66 Smaller molecular size; reduced steric hindrance Lower polarity (logP: 1.32); possible CNS activity
1-Methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (Z-isomer) 1-methyl; 2,3,4-trimethoxybenzylidene 320.30 Methyl substitution at N1; altered methoxy positioning Stereospecific interactions (Z-configuration); uncharacterized bioactivity
5-[(3-Bromo-4-ethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione Bromo; 4-ethoxy; 4-chlorophenyl 481.68* Bulky halogen and alkoxy groups Potential cytotoxicity (halogens); synthetic challenges due to steric effects
1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-bis(3-methylphenyl); 3,4,5-trimethoxybenzylidene 472.52* Methyl instead of methoxy groups; lower polarity Reduced solubility; possible prodrug candidate

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: The trimethoxyphenyl group in the target compound and ’s oxazolone derivative is critical for microtubule disruption, a mechanism shared with combretastatin analogs .

Structural Planarity :

  • Compounds with planar aromatic systems (e.g., target compound, ’s dihedral angle of 1.41°) show enhanced stacking interactions, improving binding to hydrophobic enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels Claisen-Schmidt condensation routes used in , though methoxy groups require careful protection/deprotection steps .

Physicochemical Properties :

  • Methoxy groups increase polarity and solubility compared to methyl substituents (e.g., ’s methylphenyl analog) .
  • Sulfanylidene () introduces redox instability but enhances electrophilicity for nucleophilic attack .

Biological Activity

1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 1023498-03-4) is a synthetic organic compound with potential biological activities. Its complex structure includes multiple methoxy groups and a diazine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C28H26N2O8
  • Molecular Weight : 518.51 g/mol
  • Structure : The compound features a diazine core with methoxyphenyl substituents that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below are some key findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been suggested that diazine derivatives can modulate the PI3K/Akt signaling pathway which is crucial for tumor growth and survival .
  • In Vitro Studies : Preliminary studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. In particular, derivatives of diazine structures have been noted for their ability to induce apoptosis in cancer cells .
  • Case Study : A study involving structurally similar compounds reported significant antitumor efficacy in xenograft models when administered intravenously. This suggests a potential avenue for therapeutic development using this class of compounds .

Anti-inflammatory Effects

  • Inflammatory Pathways : Compounds with methoxy substitutions are known to interact with inflammatory mediators. The presence of multiple methoxy groups may enhance the anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Research Findings : Inflammatory models have demonstrated that certain diazine derivatives can reduce markers of inflammation significantly compared to controls. This suggests that this compound could exhibit similar effects.

Antimicrobial Activity

  • Broad-Spectrum Activity : Compounds similar to the target compound have shown effectiveness against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity is attributed to the ability of such compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Experimental Evidence : Studies involving antimicrobial assays indicate that methoxyphenyl-containing diazines possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Data Summary

Biological ActivityObservationsReferences
AnticancerInduces apoptosis; inhibits PI3K/Akt pathway ,
Anti-inflammatoryReduces inflammatory cytokines
AntimicrobialEffective against various pathogens

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